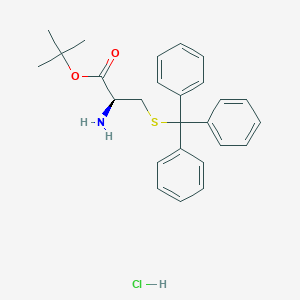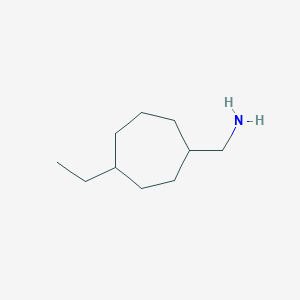
3-Acetyl-3,4-dihydro-2H-1-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-3,4-dihydro-2H-1-benzopyran is a derivative of isocoumarin . Isocoumarin is a lactone, a type of natural organic compound . The derivative 3-acetyl-3,4-dihydro-5,6-dimethoxy-1H-2-benzopyran-1-one can be found in Huáng bǎi (Phellodendron chinense), one of the fifty fundamental herbs of traditional Chinese medicine .
Synthesis Analysis
The synthesis of pyrazoline–coumarin derivatives, which includes this compound, was reported by Chen et al. The reaction of 3-(1-(2-bromoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one 94 and flavone or amine at 40–50 °C was used for the synthesis .Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2H-1-benzopyran includes a benzopyran ring with a molecular formula of C9H10O . The molecular weight is 134.1751 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydro-2H-1-benzopyran include a molecular weight of 134.1751 . The molecular structure is available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用
Antioxidant and Radical Scavenging Activity
3-Acetyl-3,4-dihydro-2H-1-benzopyran derivatives, classified under chromones, are recognized for their significant antioxidant properties. These compounds are capable of neutralizing active oxygen species and interrupting free radical processes, potentially delaying or inhibiting cellular impairment that leads to various diseases. The structural elements crucial for their radical scavenging activity include the double bond, a carbonyl group in the chromone core, and specific hydroxyl group arrangements. Modifications such as methylation or glycosylation of these hydroxyl groups have been shown to diminish their antioxidant effectiveness (Yadav, Parshad, Manchanda, & Sharma, 2014).
Therapeutic Applications and Drug Design
Novel benzopyran derivatives have been highlighted for their wide range of biological activities, supporting their use as therapeutic agents for various diseases. The structural characteristics of these derivatives are closely related to their physicochemical properties, which in turn define the scope of their biological activity. Recent patents from 2009 to 2016 have summarized developments in benzopyran derivatives, showcasing their potential in vivo and in vitro biological responses. The clinical evaluation of these compounds is essential for understanding their therapeutic utility, with many serving as lead compounds for designing new, more promising molecules (Xiu, Hua, Xiao, Tang, Zhou, & Liu, 2017).
Anti-Cancer Activity
Baicalein, a specific type of benzopyran, exhibits anti-cancer activities through its effects on cell proliferation, metastasis, apoptosis, and autophagy, especially in hepatocellular carcinoma (HCC). It represents a potential, novel anticancer drug for HCC treatment, highlighting the importance of benzopyrans in cancer research. The mechanisms underlying baicalein's anti-cancer effects and its potential development into a therapeutic agent have been thoroughly reviewed, indicating its low toxicity and efficacy in cancer treatment (Bie, Sun, Guo, Li, Jiang, Yang, Huang, & Li, 2017).
特性
IUPAC Name |
1-(3,4-dihydro-2H-chromen-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKNUEWTYCVFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2=CC=CC=C2OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-ethoxybenzamide](/img/structure/B2798912.png)
![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2798913.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide](/img/structure/B2798915.png)
![(2-bromophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2798916.png)
![6-(2-Methoxy-5-methylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2798917.png)
![2-Cyano-N-[(1S,3R)-2,2-dimethyl-3-phenylcyclopropyl]pyridine-3-sulfonamide](/img/structure/B2798918.png)
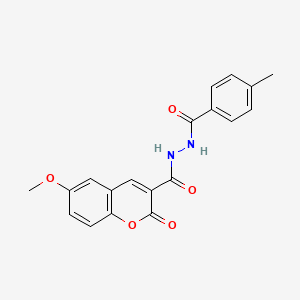
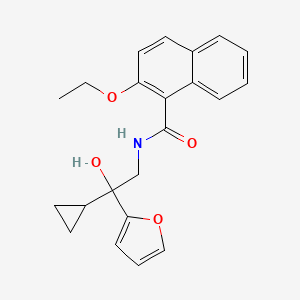
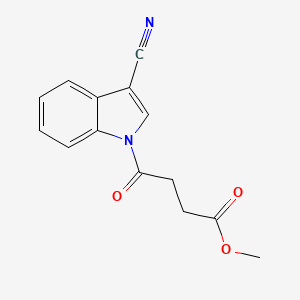
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2798930.png)
